2-(2-Carboxythiophene-4-YL)isonicotinic acid
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Overview
Description
2-(2-Carboxythiophene-4-YL)isonicotinic acid is an organic compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol . It is characterized by the presence of a carboxylic acid group attached to a thiophene ring, which is further connected to an isonicotinic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxythiophene-4-YL)isonicotinic acid typically involves the reaction of isonicotinic acid with a thiophene derivative under specific conditions. One common method includes the use of a coupling reaction where the thiophene derivative is first functionalized with a carboxylic acid group. This intermediate is then reacted with isonicotinic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxythiophene-4-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alcohols, amines, EDC, DMAP.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Carboxythiophene-4-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity . These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Uniqueness
2-(2-Carboxythiophene-4-YL)isonicotinic acid is unique due to the presence of both a thiophene ring and an isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)6-1-2-12-8(3-6)7-4-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWVZBMIPUVRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687675 |
Source
|
Record name | 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-69-6 |
Source
|
Record name | 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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